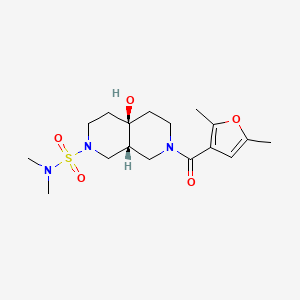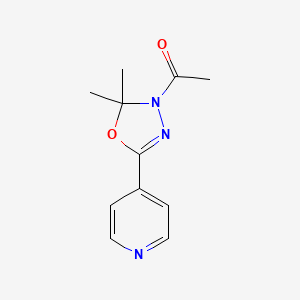
4-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridine-based compounds and oxadiazoles often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of fused, tricyclic pyridine-based energetic materials involves a two-step reaction from commercially available reagents, showcasing the methodological approach to constructing complex pyridine structures (Ma et al., 2018). Similarly, the construction of 1,3,4-oxadiazole derivatives follows specific synthetic routes that yield targeted compounds with high selectivity and efficiency (Navarrete-Vázquez et al., 2007).
Molecular Structure Analysis
The determination of molecular structures of pyridine and oxadiazole derivatives often employs techniques such as X-ray crystallography. Studies reveal that these compounds can exhibit a variety of structural motifs, including fused ring systems and orthorhombic crystal structures, contributing to their diverse chemical behaviors and applications (Ma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives and oxadiazoles are diverse, leading to a wide range of products with potential pharmaceutical and material applications. For example, the reactions of substituted pyrazolo[1,5-a]pyrimidines elucidate the versatility of pyridine compounds in undergoing transformations that significantly alter their chemical properties (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties of such compounds, including their crystal structures and thermal behaviors, are crucial for understanding their stability and reactivity. The high density and low thermal stability of certain pyridine-based materials indicate their potential use in energetic materials (Ma et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,2-dimethyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-11(2,3)16-10(13-14)9-4-6-12-7-5-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBRZBHBPUZMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,2-dimethyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5528824.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5528825.png)

![4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)
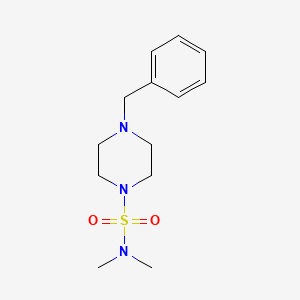
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5528862.png)
![N-(2-cyanophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5528876.png)
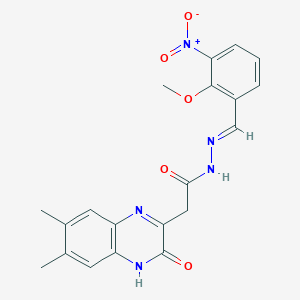

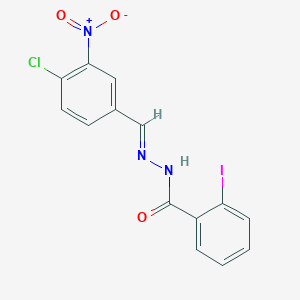
![(4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528906.png)
